Methyl isocyanide
Overview
Description
Synthesis Analysis
Methyl isocyanide can be synthesized through several methods, including the dehydration of formylamines, which became widely accessible in 1958, leading to the proliferation of its use in organic synthesis (Ugi, Werner, & Dömling, 2003). The versatility of isocyanides as C1 building blocks has been extensively explored, with advancements in catalytic systems allowing for efficient isocyanide insertions (Qiu, Ding, & Wu, 2013).
Molecular Structure Analysis
The molecular structure of methyl isocyanide is characterized by the presence of an isocyano group attached to a methyl group. This structure imparts distinct electronic properties, enabling it to act as both a nucleophile and an electrophile in chemical reactions. The geometry and electronic distribution of methyl isocyanide have been subject to experimental and theoretical studies, providing insights into its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Methyl isocyanide participates in a wide range of chemical reactions, including nucleophilic attack, electrophilic addition, and cycloadditions, which are pivotal in the synthesis of heterocycles and complex organic frameworks. Its reactivity has been harnessed in multicomponent reactions, such as the Ugi reaction, which allows the rapid construction of diverse molecular scaffolds (Ugi, Werner, & Dömling, 2003). Moreover, recent studies have explored its use in metal-catalyzed C-H functionalization, expanding its utility in organic synthesis (Song & Xu, 2017).
Physical Properties Analysis
The physical properties of methyl isocyanide, such as its boiling point, melting point, and solubility, play a crucial role in its handling and application in chemical reactions. Its distinct odor and volatility necessitate careful handling and storage conditions. Understanding these properties is essential for its effective use in laboratory and industrial settings.
Chemical Properties Analysis
Methyl isocyanide's chemical properties, including its reactivity with various functional groups and participation in catalytic cycles, underscore its importance in organic chemistry. Its ability to form stable complexes with metals and undergo transformations into valuable organic products highlights its versatility as a reagent (Liu et al., 2015).
Scientific Research Applications
Prebiotic Chemistry
Methyl isocyanide (CH3NC) has intriguing implications in prebiotic chemistry. Mariani et al. (2018) explored its role as a phosphate activating agent, suggesting that it could have been produced from simple prebiotic feedstocks. This study highlights its potential in driving the conversion of nucleoside monophosphates to phosphorimidazolides under prebiotic conditions, emphasizing its importance in the chemical origin of life (Mariani, Russell, Javelle, & Sutherland, 2018).
Astrochemistry and Astrobiology
In the field of astrochemistry and astrobiology, methyl isocyanide is recognized as a key compound. Bellili et al. (2019) conducted a combined theoretical and experimental study on the single photon ionization of gas-phase methyl isocyanide. Their research contributes to understanding the fragmentation pathways of this compound in space, providing insights into astrochemical processes (Bellili, Gouid, Gazeau, Bénilan, Fray, Guillemin, Hochlaf, & Schwell, 2019).
Organic Synthesis and Material Science
Methyl isocyanide's utility in organic synthesis and material science is notable. Song and Xu (2017) reviewed recent advances in metal-catalyzed C-H bond functionalization involving isocyanides. They highlight the potential of combining isocyanide insertion with C-H bond activation for creating complex substances, which has applications in drug discovery and organic synthesis (Song & Xu, 2017).
Astronomy
Methyl isocyanide has also been detected in space, contributing to our understanding of the interstellar medium (ISM). Calcutt et al. (2018) reported the first detection of methyl isocyanide in a solar-type protostar, providing insights into the abundance differences between methyl isocyanide and its isomer, methyl cyanide, in the ISM (Calcutt, Fiechter, Willis, Müller, Garrod, Jørgensen, Wampfler, Bourke, Coutens, Drozdovskaya, Ligterink, & Kristensen, 2018).
Environmental Chemistry
Alvarez and Moore (1994) studied the photolysis of methyl isothiocyanate, which dissociates into methyl isocyanide. This research is vital for understanding the environmental impact and removal pathways of agricultural chemicals in the atmosphere (Alvarez & Moore, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
isocyanomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-3-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKSVHFXTRFQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075040 | |
Record name | Methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isocyanide | |
CAS RN |
593-75-9 | |
Record name | Methyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylisonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanomethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04337 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5B6DXM7GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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